molecular formula C7H4Cl2N2 B1321707 5,7-Dichloro-1H-indazole CAS No. 50477-27-5

5,7-Dichloro-1H-indazole

Cat. No. B1321707
CAS RN: 50477-27-5
M. Wt: 187.02 g/mol
InChI Key: PSGBPRKFNRSLBQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indazole is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure that contains two chlorine atoms and one nitrogen atom. This compound has a variety of applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the synthesis of other compounds. This compound has been studied extensively due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

5,7-Dichloro-1H-indazole derivatives have been synthesized and evaluated for various biological activities. For example, novel 5,7-dichloro-1,3-benzoxazole derivatives exhibited significant antimicrobial and cytotoxic activities, as well as strong enzyme inhibitory properties (Jayanna et al., 2013).

Medicinal Chemistry and Drug Discovery

Compounds derived from this compound, such as indazole- and indole-carboxamides, have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B), a target in drug discovery for neurodegenerative diseases (Tzvetkov et al., 2014).

Pharmaceutical Applications

Research into derivatives of this compound has explored their application in pharmaceuticals. For example, compounds such as 7-ethyl-1H-furo[2,3-g]indazole have been synthesized and may have potential uses in pharmaceutical formulations (Shimada et al., 2004).

Antimicrobial and Analgesic Properties

1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and tested for antimicrobial and analgesic activities, demonstrating significant potential in these areas (Jayanna et al., 2013).

Biochemical Research

Research into this compound derivatives includes exploring their biochemical interactions and potential as biochemical tools. For instance, the interaction of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] with proteins and its biochemical implications have been studied (Hummer et al., 2013).

Material Science Applications

This compound derivatives have also found applications in materials science. For example, their use in corrosion inhibition of copper has been explored, demonstrating their utility in protective coatings (Qiang et al., 2018).

Comprehensive Reviews

Several reviews have been conducted on the chemistry and pharmacology of indazole derivatives, including those of this compound, highlighting their varied applications in medicinal and biological research (Mal et al., 2022).

Future Directions

Indazole-containing derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, they have attracted considerable attention from chemists . The future of 5,7-Dichloro-1H-indazole and similar compounds lies in further exploration of their biological activities and development of novel compounds with enhanced therapeutic potential .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interactions between this compound and these enzymes often result in the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, this compound has been found to bind to specific protein domains, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in cellular signaling and metabolic pathways. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. This compound’s ability to alter the activity of key biomolecules underscores its potential as a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for prolonged observation of its effects. Over time, this compound may undergo degradation, leading to changes in its activity and potency. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, resulting in alterations in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing for its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and concentration in different cellular regions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. The targeting of this compound to these compartments is often mediated by targeting signals and post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

5,7-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBPRKFNRSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605310
Record name 5,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50477-27-5
Record name 5,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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